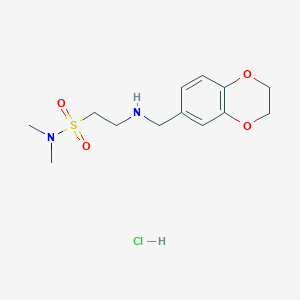

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide hydrochloride is a synthetic sulfonamide derivative containing a 1,4-benzodioxin core. The compound’s structure includes a sulfonamide group (-SO₂NMe₂) linked via an ethylamino chain to the benzodioxin ring, with a hydrochloride counterion enhancing solubility .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S.ClH/c1-15(2)20(16,17)8-5-14-10-11-3-4-12-13(9-11)19-7-6-18-12;/h3-4,9,14H,5-8,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPVXPIARIUHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCNCC1=CC2=C(C=C1)OCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of the compound involves several key steps:

- Formation of the Benzodioxane Core : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide.

- Derivatization : This intermediate is further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce a series of sulfonamide derivatives. These derivatives were screened for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, indicating their therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC50 Values |

|---|---|---|

| α-Glucosidase | Competitive | Low micromolar range |

| Acetylcholinesterase | Non-competitive | Low micromolar range |

These results suggest that the compound may serve as a dual-action therapeutic agent targeting metabolic disorders and neurodegenerative diseases .

Selectivity towards Carbonic Anhydrases

Another study investigated the selectivity of related compounds towards human carbonic anhydrase isoforms. While specific data on the hydrochloride form was not detailed, related sulfonamides exhibited preferential inhibition of hCA II isoform, indicating potential for use in conditions where carbonic anhydrases play a role .

Case Studies and Research Findings

- Therapeutic Potential in T2DM and AD : A study highlighted the efficacy of sulfonamide derivatives in managing blood glucose levels by inhibiting α-glucosidase, which slows carbohydrate absorption. This mechanism is crucial in diabetes management .

- Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential neuroprotective effects. Compounds that inhibit this enzyme are explored for treating Alzheimer's disease due to their ability to increase acetylcholine levels in the brain .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzodioxane structure can significantly influence biological activity. For instance, substituents at specific positions on the benzodioxane ring can enhance or reduce inhibitory potency against target enzymes .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Amide Groups : The target compound’s ethanesulfonamide group (-SO₂NMe₂) may enhance metabolic stability compared to amide-containing analogs (e.g., 4f , 7 ) .

- Substituent Effects : Nitro (e.g., 5a-i ) and fluoro (e.g., 5,6 ) groups on the benzenesulfonamide moiety modulate electronic properties and binding affinity, influencing biofilm inhibition efficacy .

Biofilm Inhibition

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i) exhibit biofilm inhibition against E. coli and B. subtilis, with 5f and 5e showing the highest potency (IC₅₀ values comparable to standard inhibitors). The nitro group and hydrophobic alkyl chains likely enhance bacterial membrane penetration .

Antihepatotoxic Activity

Flavone derivatives like 4f and 4g demonstrate significant protection against CCl₄-induced hepatotoxicity, reducing SGOT and SGPT levels by 40–50% compared to silymarin. This activity is attributed to antioxidant properties and stabilization of hepatocyte membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.